molecular formula C20H17ClFN3O2S B2921296 N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1031976-66-5

N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2921296
CAS No.: 1031976-66-5
M. Wt: 417.88
InChI Key: MFWJFFKPOMAFJF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide: is a synthetic organic compound characterized by its complex structure, which includes a chloro-fluorophenyl group, a dimethylphenoxy group, and a pyrimidinyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenoxy Group: The 3,5-dimethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction, often using a phenol derivative and a suitable leaving group on the pyrimidine ring.

    Attachment of the Chloro-Fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl moiety to the pyrimidine core, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide could be explored for its potential therapeutic effects. Its ability to modulate specific biological pathways could make it useful in the treatment of diseases.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-5-13(2)7-15(6-12)27-19-9-20(24-11-23-19)28-10-18(26)25-17-4-3-14(22)8-16(17)21/h3-9,11H,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJFFKPOMAFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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